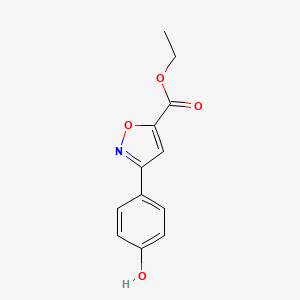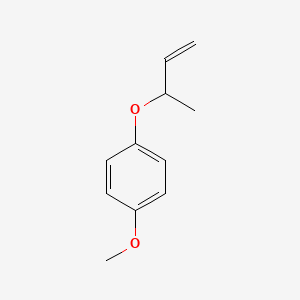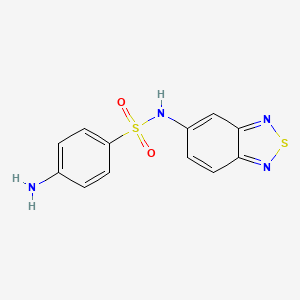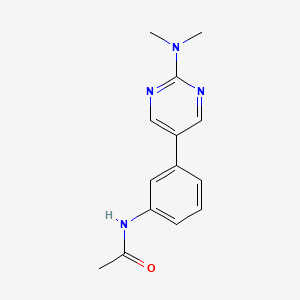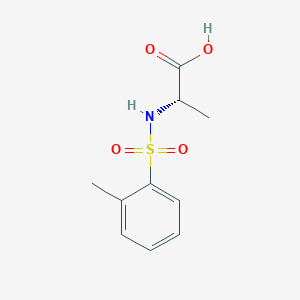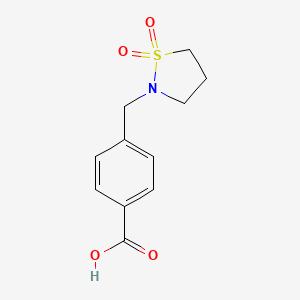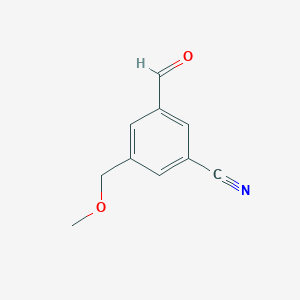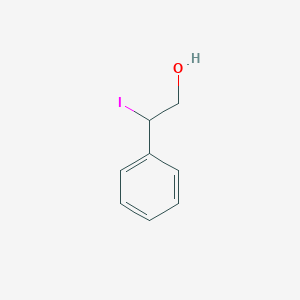
2-Iodo-2-phenylethan-1-ol
Overview
Description
Beta-Iodobenzeneethanol is an organic compound with the chemical formula C8H9IO. It consists of a benzene ring substituted with an iodine atom and an ethanol group. This compound belongs to the class of iodobenzenes, which are aromatic compounds containing one or more iodine atoms attached to a benzene ring .
Preparation Methods
Beta-Iodobenzeneethanol can be synthesized through various methods. One common synthetic route involves the reaction of iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Iodo-2-phenylethan-1-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Beta-Iodobenzeneethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form beta-Iodobenzeneacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Iodo-2-phenylethan-1-ol can yield beta-Iodobenzeneethane using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Beta-Iodobenzeneethanol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Iodo-2-phenylethan-1-ol involves its interaction with molecular targets through its iodine and ethanol functional groups. The iodine atom can participate in halogen bonding, while the ethanol group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Beta-Iodobenzeneethanol can be compared with other similar compounds such as:
Iodobenzene: Lacks the ethanol group, making it less versatile in hydrogen bonding interactions.
Beta-Bromobenzeneethanol: Contains a bromine atom instead of iodine, which affects its reactivity and bonding properties.
Beta-Chlorobenzeneethanol: Contains a chlorine atom, resulting in different chemical and physical properties compared to 2-Iodo-2-phenylethan-1-ol
The uniqueness of this compound lies in its combination of an iodine atom and an ethanol group, which provides distinct reactivity and interaction capabilities compared to its analogs.
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-iodo-2-phenylethanol |
InChI |
InChI=1S/C8H9IO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChI Key |
KBOTURXUTKMUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
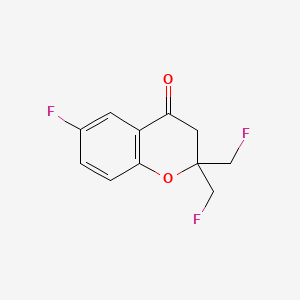
![3-[(1-Ethyl-pyrrolidin-2-ylmethyl)-amino]-propyl amine](/img/structure/B8350168.png)
![3'-Chloro-4'-[(2-chlorophenyl)thio]acetophenone](/img/structure/B8350173.png)
